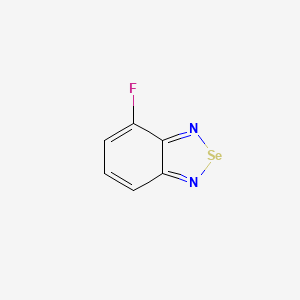
4-Fluoro-2,1,3-benzoselenadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2,1,3-benzoselenadiazole is an organic compound that belongs to the class of benzoselenadiazoles. These compounds are characterized by a benzene ring fused with a selenadiazole ring, which contains selenium and nitrogen atoms. The addition of a fluorine atom at the 4-position of the benzene ring enhances the compound’s electronic properties, making it a valuable building block in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,1,3-benzoselenadiazole typically involves the following steps:
Bromination: The starting material, 2,1,3-benzoselenadiazole, undergoes bromination to introduce bromine atoms at specific positions on the benzene ring.
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as cesium fluoride or potassium fluoride under appropriate conditions.
Cyclization: The fluorinated intermediate undergoes cyclization to form the final this compound compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the selenium atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoselenadiazoles, while coupling reactions can produce complex organic frameworks.
Aplicaciones Científicas De Investigación
4-Fluoro-2,1,3-benzoselenadiazole has a wide range of scientific research applications:
Organic Electronics: Used as a building block in the synthesis of low band gap polymers for organic solar cells.
Fluorescent Probes: Employed in the development of environment-sensitive fluorophores for bioimaging.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Material Science: Utilized in the creation of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2,1,3-benzoselenadiazole involves its interaction with molecular targets through its electron-deficient selenadiazole ring. This interaction can modulate the electronic properties of the target molecules, leading to changes in their behavior. The fluorine atom enhances the compound’s ability to participate in various chemical reactions, making it a versatile tool in scientific research.
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzothiadiazole: Similar structure but contains sulfur instead of selenium.
2,1,3-Benzoselenadiazole: Lacks the fluorine atom at the 4-position.
4,7-Dibromo-2,1,3-benzoselenadiazole: Contains bromine atoms instead of fluorine.
Uniqueness
4-Fluoro-2,1,3-benzoselenadiazole is unique due to the presence of both fluorine and selenium atoms, which impart distinct electronic properties. This combination makes it particularly useful in applications requiring strong electron-accepting capabilities and high reactivity.
Propiedades
Número CAS |
668474-66-6 |
|---|---|
Fórmula molecular |
C6H3FN2Se |
Peso molecular |
201.07 g/mol |
Nombre IUPAC |
4-fluoro-2,1,3-benzoselenadiazole |
InChI |
InChI=1S/C6H3FN2Se/c7-4-2-1-3-5-6(4)9-10-8-5/h1-3H |
Clave InChI |
ACBMUXCCQGEWFT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=N[Se]N=C2C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


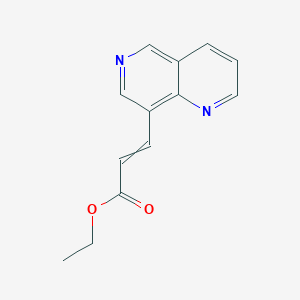
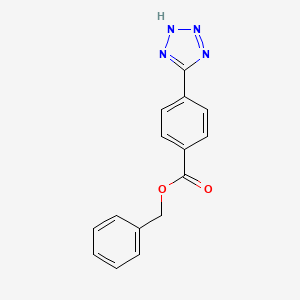

![3,3'-[(1-Phenyl-1H-pyrazole-3,5-diyl)di(ethene-2,1-diyl)]diphenol](/img/structure/B12522402.png)
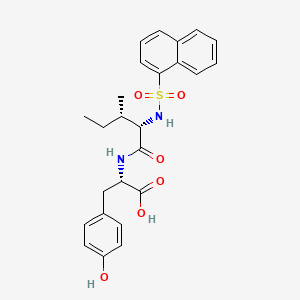
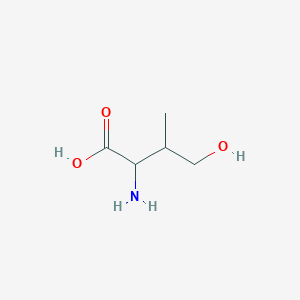

![Methyl 4-{5-[(phenylsulfanyl)methyl]-1,2-oxazol-3-yl}benzoate](/img/structure/B12522434.png)
![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
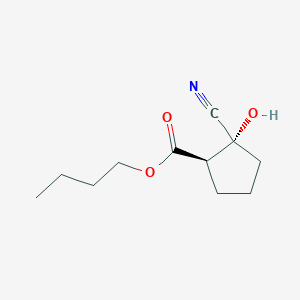
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
silane](/img/structure/B12522467.png)

![6-[4-(3-Oxo-3-phenylprop-1-EN-1-YL)phenoxy]hexanal](/img/structure/B12522483.png)
